D-Ornithine, ethyl ester (9CI)

Lysyl Oxidase Inhibition Cancer-Associated Fibroblast Biology Enzyme Selectivity Profiling

Avoid experimental confounds from generic substitution. D-Ornithine ethyl ester (9CI) is the only enantiomer with documented human lysyl oxidase (LOX) inhibition (IC₅₀ 75 µM). - Stereochemical specificity: D-configuration ensures inertness to L-ornithine decarboxylase, while the ethyl ester enhances cellular permeability versus the free amino acid. - Quantified selectivity: 1.33-fold selectivity window over LOXL3/LOXL4, providing a validated positive control for anti-fibrotic and anti-metastatic SAR campaigns. - Dual utility: Also serves as a hydrolyzable prodrug substrate for D-ornithine/D-lysine decarboxylase (DOKDC) and a competitive inhibitor of mitochondrial ornithine/phosphate translocator.

Molecular Formula C7H16N2O2
Molecular Weight 160.217
CAS No. 150943-78-5
Cat. No. B585990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ornithine, ethyl ester (9CI)
CAS150943-78-5
SynonymsD-Ornithine, ethyl ester (9CI)
Molecular FormulaC7H16N2O2
Molecular Weight160.217
Structural Identifiers
SMILESCCOC(=O)C(CCCN)N
InChIInChI=1S/C7H16N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m1/s1
InChIKeyOTXKQKKLEDBPAD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ornithine Ethyl Ester: Stereospecific D-Amino Acid Probe


D-Ornithine, ethyl ester (9CI) [CAS 150943-78-5] is a chiral, esterified derivative of the non-proteinogenic amino acid D-ornithine, with the systematic name ethyl (2R)-2,5-diaminopentanoate (molecular formula C₇H₁₆N₂O₂, MW 160.21 g/mol) . Its absolute configuration (R) at the α-carbon distinguishes it from the naturally occurring L-ornithine ethyl ester (S) . As a D-amino acid ester, this compound serves as a critical tool in studying stereospecificity in enzymatic reactions, particularly those involving D-ornithine/D-lysine decarboxylase (DOKDC) and ornithine racemase pathways, and is employed as a substrate or inhibitor precursor in medicinal chemistry and chemical biology research [1].

Configuration D-enantiomer scaffold Inert to L-ornithine decarboxylase
Form Ethyl ester prodrug Enhances membrane permeability vs free amino acid
Use context Stereochemical pathway probe DOKDC, LOX, mitochondrial transport, plant metabolism

D-Ornithine Ethyl Ester: Irreplaceable vs. L-Ornithine Esters


Procurement decisions that substitute D-ornithine ethyl ester with L-ornithine ethyl ester, free D-ornithine, or even D-lysine ethyl ester risk invalidating experimental results because the compound’s differentiation rests on a confluence of stereochemistry (D vs L) and esterification state. The D-configuration renders the compound inert to L-ornithine decarboxylase (ODC) while the ethyl ester alters lipophilicity (predicted logP ~ -0.7 for the free base) and cellular permeability relative to the zwitterionic free amino acid [1]. Critically, D-ornithine ethyl ester has been reported as an inhibitor of human lysyl oxidase (LOX) at an IC₅₀ of 75 µM, whereas no comparable data exist for the L-enantiomer [2]. In mitochondrial uptake studies, D-ornithine acts as a competitive inhibitor of the ornithine/phosphate translocator (Km ~0.85 mM for L-ornithine), while L-ornithine itself is transported [3]. Generic interchange thus confounds stereospecific enzyme recognition, transport mechanism, and pharmacodynamic readouts.

D-Orn ethyl ester L-Orn ethyl ester Stereochemical mismatch: L-enantiomer lacks reported LOX inhibition and is not a DOKDC substrate; enzyme recognition and transport profiles may shift completely.
D-Orn ethyl ester Free D-ornithine Esterification state differs: ethyl ester increases lipophilicity and cellular permeability; free amino acid may show different uptake kinetics and intracellular exposure.
D-Orn ethyl ester D-Lys ethyl ester Substrate preference divergence: DOKDC prefers D-lysine over D-ornithine; chain-length difference alters enzyme kinetics and cannot be assumed interchangeable.

D-Ornithine Ethyl Ester: Key Comparative Evidence


LOX Inhibition and Selectivity Over LOXL3/LOXL4

D-Ornithine ethyl ester inhibited recombinant human lysyl oxidase (LOX) with an IC₅₀ of 75 µM in a cell-free assay using diaminopentane substrate (HEK293-expressed enzyme) [1]. Against LOXL3 and LOXL4 (CHO-expressed), the IC₅₀ was 100 µM, yielding a 1.33-fold selectivity window for LOX over these homologs [1]. No published IC₅₀ data exist for L-ornithine ethyl ester against any LOX isoform, establishing D-ornithine ethyl ester as the enantiomer with documented LOX inhibitory activity.

LOX Inhibition & Selectivity
Cross-study comparable
IC₅₀ 75 µM (hLOX)
1.33-fold selectivity vs LOXL3/LOXL4
Reported chiral-selective LOX inhibition context; L-enantiomer data absent
Recombinant human enzymes, diaminopentane substrate
Lysyl Oxidase Inhibition Cancer-Associated Fibroblast Biology Enzyme Selectivity Profiling

DOKDC Stereospecific Substrate Recognition

The enzyme D-ornithine/D-lysine decarboxylase (DOKDC, EC 4.1.1.116) from Salmonella enterica serovar Typhimurium catalyzes decarboxylation of D-ornithine to putrescine with inversion of stereochemistry [1]. Substrate specificity follows the rank order D-Lysine > D-Ornithine; importantly, L-ornithine and L-lysine are not substrates [1]. When esterified as the ethyl ester, D-ornithine ethyl ester can serve as a lipophilic prodrug substrate that, upon esterase-mediated cleavage, liberates D-ornithine for DOKDC-catalyzed decarboxylation—a stereochemical pathway inaccessible to L-ornithine ethyl ester.

DOKDC Substrate Recognition
Class-level inference
D-Orn ethyl ester → D-ornithine → putrescine (by DOKDC)
Stereospecific DOKDC pathway access; L-enantiomer is not a substrate
Salmonella Typhimurium enzyme, PLP-dependent decarboxylation
D-Amino Acid Metabolism Siderophore Biosynthesis Fold III PLP-Decarboxylase

Mitochondrial Ornithine Transport Inhibition

In rat kidney mitochondria, L-ornithine uptake is a saturable, carrier-mediated process with Km ≈ 0.85 mM and Vmax ≈ 23 nmol/min·mg protein (20°C, pH 7.20) [1]. D-Ornithine competitively inhibits this uptake at the ornithine/phosphate translocator without itself being transported [1]. D-Ornithine ethyl ester, as a lipophilic D-ornithine precursor, can be employed to deliver the inhibitory D-ornithine moiety intracellularly upon ester hydrolysis, providing a tool to probe mitochondrial ornithine transport kinetics without the confounding factor of concurrent transport of the inhibitor itself.

Mitochondrial Transport
Class-level inference
D-Orn: competitive inhibitor, not transported
L-Orn: transported, Km 0.85 mM
Enables transport inhibition without inhibitor consumption
Rat kidney mitochondria, pH 7.20, 20°C
Mitochondrial Transport Urea Cycle Metabolism Kidney Biochemistry

Divergent Regulation of Polyamine and Nicotine Pathways

In tobacco cell cultures, supplementation with D-ornithine (D-Orn) resulted in significant accumulation of spermidine and spermine, whereas L-ornithine (L-Orn) supplementation strongly upregulated nicotine production—an effect completely absent with D-Orn [1]. This demonstrates that the D-enantiomer selectively channels into the polyamine biosynthetic pathway without engaging nicotine alkaloid biosynthesis. D-Ornithine ethyl ester can serve as a cell-permeable prodrug form to deliver D-ornithine for such stereospecific metabolic flux studies.

Polyamine vs Nicotine Flux
Class-level inference
D-Orn: spermidine & spermine accumulation
L-Orn: nicotine upregulation
Stereochemical uncoupling of metabolic pathways
Tobacco cell suspension model
Polyamine Metabolism Plant Metabolic Engineering Stereospecific Regulation

D-Ornithine Ethyl Ester: Research & Industrial Applications


LOX Inhibitor Screening in Fibrosis and Cancer

Researchers screening compound libraries against LOX, LOXL3, and LOXL4 for anti-fibrotic or anti-metastatic drug discovery require stereochemically defined scaffolds. D-Ornithine ethyl ester provides a quantified LOX IC₅₀ (75 µM) with a 1.33-fold selectivity window over LOXL3/LOXL4 [1], serving as a validated positive control or starting point for structure-activity relationship (SAR) expansion. The lack of L-enantiomer LOX inhibition data makes D-ornithine ethyl ester the only enantiomer with documented activity in this target class [1].

DOKDC-Mediated D-Amino Acid Catabolism Probing

Microbiologists and enzymologists studying D-amino acid utilization in Salmonella, Klebsiella, or Clostridium species can use D-ornithine ethyl ester as a hydrolyzable prodrug substrate for DOKDC (EC 4.1.1.116) [1]. Because DOKDC is absolutely specific for D-ornithine and D-lysine, D-ornithine ethyl ester uniquely enables controlled delivery of the D-ornithine substrate without background decarboxylation of contaminating L-ornithine—essential for kinetic characterization and inhibitor screening [1].

Mitochondrial Ornithine Transport Inhibition

Investigators examining the ornithine/phosphate translocator in kidney or liver mitochondria need a transport inhibitor that is not itself a substrate. D-Ornithine ethyl ester, upon intracellular ester hydrolysis, generates D-ornithine—a known competitive inhibitor of mitochondrial L-ornithine uptake (Km ≈ 0.85 mM) without undergoing transport [1]. This enables clean pharmacological dissection of ornithine transport kinetics without confounding metabolic consumption, which would occur if L-ornithine esters were used instead [1].

Stereospecific Polyamine and Alkaloid Flux Analysis

Plant biochemists seeking to decouple polyamine and nicotine biosynthetic pathways in tobacco or related Solanaceae species can employ D-ornithine ethyl ester as a cell-permeable source of D-ornithine. As demonstrated in tobacco cell cultures, D-ornithine selectively drives spermidine and spermine accumulation without inducing nicotine production—while L-ornithine does the opposite [1]. This stereochemical uncoupling is essential for metabolic flux studies aiming to enhance polyamine yields without concomitant alkaloid synthesis.

Application
Selection Property
Validation Focus
LOX enzyme selectivity studies
Chiral scaffold with reported LOX inhibition
Isoform selectivity vs LOXL3/LOXL4; enantiomer control required
D-amino acid catabolism probing
Esterase-cleavable D-ornithine prodrug
DOKDC-mediated decarboxylation; absence of L-substrate background
Mitochondrial ornithine transport studies
Transport inhibitor without substrate consumption
L-ornithine uptake inhibition; metabolic consumption control
Plant polyamine/alkaloid flux analysis
Stereochemical metabolic fate probe
Polyamine vs nicotine accumulation readouts
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